11-methylbenzo[b]indeno[3,2-e]1H-1,4-diazepin-12-one, AldrichCPR
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Overview
Description
11-methylbenzo[b]indeno[3,2-e]1H-1,4-diazepin-12-one, AldrichCPR is a complex organic compound with the empirical formula C17H12N2O and a molecular weight of 260.29 g/mol . It is a member of the diazepinone family, characterized by a fused ring system that includes benzene, indene, and diazepine moieties.
Preparation Methods
The synthesis of 11-methylbenzo[b]indeno[3,2-e]1H-1,4-diazepin-12-one, AldrichCPR typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indeno[1,2-b]quinoxaline intermediate, which is then subjected to methylation and subsequent cyclization to form the final diazepinone structure . The reaction conditions often involve the use of strong bases and high temperatures to facilitate the cyclization process.
Chemical Reactions Analysis
11-methylbenzo[b]indeno[3,2-e]1H-1,4-diazepin-12-one, AldrichCPR undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced diazepinone derivatives.
Scientific Research Applications
11-methylbenzo[b]indeno[3,2-e]1H-1,4-diazepin-12-one, AldrichCPR has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reference standard in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 11-methylbenzo[b]indeno[3,2-e]1H-1,4-diazepin-12-one, AldrichCPR involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing various cellular pathways .
Comparison with Similar Compounds
11-methylbenzo[b]indeno[3,2-e]1H-1,4-diazepin-12-one, AldrichCPR can be compared with other diazepinone derivatives, such as:
11H-indeno[1,2-b]quinoxalin-11-one: This compound shares a similar fused ring system but lacks the methyl group at the 11th position, which can influence its chemical reactivity and biological activity.
This compound analogs: These analogs may have different substituents on the benzene or indene rings, leading to variations in their physical and chemical properties.
Properties
IUPAC Name |
11-methyl-10H-indeno[2,1-c][1,5]benzodiazepin-12-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O/c1-10-15-16(11-6-2-3-7-12(11)17(15)20)19-14-9-5-4-8-13(14)18-10/h2-9,18H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCQFBSQQGRLAGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NC3=CC=CC=C3N1)C4=CC=CC=C4C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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